Home > Products > Screening Compounds P47016 > Atorvastatin sodium
Atorvastatin sodium - 134523-01-6

Atorvastatin sodium

Catalog Number: EVT-260572
CAS Number: 134523-01-6
Molecular Formula: C33H35FN2NaO5
Molecular Weight: 581.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atorvastatin Sodium is a synthetic lipid-lowering agent and a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. [, ] It is used in scientific research primarily to study its chemical properties, synthesis methods, and potential applications in various fields.

Source and Classification

Atorvastatin sodium is derived from atorvastatin, which was first discovered in the late 1980s by the pharmaceutical company Parke-Davis (now part of Pfizer). It is classified as a lipid-lowering agent and falls under the category of statins. Statins are recognized for their ability to reduce low-density lipoprotein cholesterol levels in the blood, thus decreasing the risk of heart disease and stroke.

Synthesis Analysis

The synthesis of atorvastatin sodium typically involves several key steps:

This method has been optimized for industrial applications to ensure high yields and purity levels.

Molecular Structure Analysis

Atorvastatin sodium has a complex molecular structure characterized by the following features:

  • Chemical Formula: C33_{33}H35_{35}FN2_{2}O5_{5}S
  • Molecular Weight: Approximately 559.7 g/mol
  • Structural Components: The molecule consists of a heptanoic acid moiety linked to a pyrrole ring, which is essential for its biological activity. The presence of a fluorophenyl group enhances its potency as an HMG-CoA reductase inhibitor .

The three-dimensional arrangement of atoms in atorvastatin sodium contributes significantly to its pharmacological properties.

Chemical Reactions Analysis

Atorvastatin sodium participates in various chemical reactions, primarily related to its hydrolysis and interactions with biological systems:

  1. Hydrolysis: In aqueous environments, atorvastatin can undergo hydrolysis to regenerate atorvastatin acid from its ester forms. This reaction is influenced by pH and temperature conditions.
  2. Enzymatic Reactions: Atorvastatin can also be metabolized by liver enzymes, particularly cytochrome P450 enzymes, which convert it into active metabolites that further inhibit cholesterol synthesis .

These reactions are crucial for understanding both the drug's pharmacokinetics and its therapeutic efficacy.

Mechanism of Action

Atorvastatin sodium exerts its effects primarily through inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis:

  • Inhibition Process: By binding to the active site of HMG-CoA reductase, atorvastatin reduces the conversion of HMG-CoA to mevalonate, thereby decreasing cholesterol production in the liver.
  • Effects on Lipid Levels: This inhibition leads to increased uptake of low-density lipoprotein cholesterol from the bloodstream into liver cells via upregulation of LDL receptors. Consequently, this results in lowered serum cholesterol levels .

This mechanism underlies the therapeutic benefits associated with atorvastatin sodium in managing hyperlipidemia.

Physical and Chemical Properties Analysis

Atorvastatin sodium exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white to off-white crystalline powder.
  • Solubility: Atorvastatin sodium is soluble in methanol and ethanol but poorly soluble in water, which affects its formulation .
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture to maintain its efficacy.

These properties are essential for formulating atorvastatin into effective pharmaceutical products.

Applications

Atorvastatin sodium is primarily used in clinical settings for:

  1. Cholesterol Management: It is prescribed for patients with dyslipidemia or those at high risk for cardiovascular diseases.
  2. Preventive Therapy: Atorvastatin is utilized as a preventive measure against heart attacks and strokes in individuals with risk factors such as diabetes or hypertension.
  3. Research Applications: Ongoing studies explore potential new uses for atorvastatin derivatives, including their role in cancer therapy and other metabolic disorders .

The versatility of atorvastatin sodium underscores its significance in modern medicine.

Chemical and Biochemical Properties of Atorvastatin Sodium

Structural Characterization and Isomeric Variations

Atorvastatin sodium (C~33~H~34~FN~2~NaO~5~) is the active pharmaceutical ingredient of the calcium salt marketed as Lipitor. Its molecular structure features a pentasubstituted pyrrole ring as the central core, substituted with p-fluorophenyl and phenyl groups at positions 2 and 3, respectively. A N-phenylcarbamoyl moiety occupies position 4, while an isopropyl group resides at position 5. The pharmacologically critical side chain consists of a (3R,5R)-3,5-dihydroxyheptanoic acid unit, which mimics the endogenous substrate of hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase [1] [5] [6].

The sodium salt formation occurs at the terminal carboxylic acid group (pK~a~ ≈ 4.46), enhancing aqueous solubility compared to the free acid form. This salt exists as a white to off-white crystalline solid with a melting point exceeding 200°C (with decomposition). Stereochemistry is paramount for activity: the 3R,5R dihydroxy configuration enables optimal binding to the HMG-CoA reductase enzyme. Isomeric impurities—particularly the 3S,5S enantiomer and the 5-trans isomer—exhibit significantly reduced pharmacological activity and are strictly controlled during synthesis (<0.15% as per pharmaceutical standards) [6] [8].

  • Table 1: Key Structural Features of Atorvastatin Sodium
    Structural ElementChemical DescriptionFunctional Role
    Pyrrole corePentasubstituted heterocycleScaffold for pharmacophore orientation
    p-Fluorophenyl groupAromatic ring at position 2Enhances lipophilicity and target affinity
    (3R,5R)-dihydroxyheptanoateC7 alkyl chain with two chiral hydroxyl groupsMimics HMG-CoA substrate; critical for inhibition
    Sodium counterionIonic association with carboxylateImproves solubility and dissolution kinetics

Synthesis Pathways and Industrial Production Methodologies

The industrial synthesis of atorvastatin sodium employs convergent strategies, with the pyrrole ring constructed via Paal-Knorr cyclocondensation or Münchnone cycloaddition. The classical Paal-Knorr route involves reacting a 1,4-diketone precursor with 4-fluorobenzylamine under acidic catalysis, followed by sequential attachments of side chains. This six-step process (excluding amine synthesis) suffers from moderate yields (40-60%) due to regioselectivity challenges [1] [3].

A breakthrough Ugi multicomponent reaction (U-4C)-based synthesis significantly shortens the pathway. p-Fluorobenzaldehyde, commercially available amine 3, convertible isocyanide 7, and isobutyric acid react in trifluoroethanol to form an Ugi adduct. Subsequent isocyanide cleavage yields the key amido acid intermediate, which undergoes regioselective Münchnone cycloaddition with N,3-diphenylpropiolamide. Acidic deprotection then furnishes atorvastatin, converted to the sodium salt via NaOH treatment. This four-step route achieves a 40% overall yield, outperforming traditional methods [1]:

Ugi Reaction → Isocyanide Cleavage → Cycloaddition → Deprotection → Salt Formation

Conversion to the sodium salt involves alkaline hydrolysis of the tert-butyl ester precursor. Crude atorvastatin tert-butyl ester is dissolved in ethanol/water (3:1), treated with NaOH (1.1 equiv), and stirred at 50°C for 4 hours. After acidification to pH 3.0–4.0, the free acid is extracted, dissolved in acetone, and reacted with sodium carbonate. Precipitation with isopropanol yields atorvastatin sodium with >99% purity [3].

  • Table 2: Comparison of Atorvastatin Sodium Synthesis Methods
    MethodStepsKey ReactionOverall YieldAdvantages
    Paal-Knorr condensation6–10Acid-catalyzed cyclization30–40%Established industrial process
    Münchnone cycloaddition7–81,3-dipolar cycloaddition25–35%Regioselective pyrrole formation
    Ugi multicomponent route4Ugi four-component reaction40%Convergent; fewer steps; scalable

Physicochemical Stability and Solubility Profiles

Atorvastatin sodium exhibits pH-dependent stability, degrading rapidly under acidic conditions (pH < 4) via lactonization and pyrrole ring oxidation. In alkaline suspensions (pH 9.9), it demonstrates robust stability for ≥30 days at 25°C, with <5% degradation. However, prolonged exposure to alkaline excipients like magnesium oxide (MgO) induces hydrolysis, reducing recovery to 85% after 5 hours at 55°C. Thermal degradation accelerates above 60°C, with decomposition observed at melting [2] [4] [8].

Solubility varies markedly with solvent: freely soluble in methanol (5.81 mg/mL), sparingly soluble in water (0.4–0.6 mg/mL), and insoluble in apolar solvents like hexane. The equilibrium solubility in aqueous buffers follows this order:

  • pH 7.4 phosphate buffer: 1.2 mg/mL
  • pH 9.0 carbonate buffer: 4.8 mg/mL
  • pH 12.0 NaOH solution: >20 mg/mL

Xanthan gum-based suspensions (0.4% w/v) maintain >95% potency for 30 days when refrigerated (4°C). Light exposure causes photoisomerization, necessitating amber glass packaging [2] [8].

Comparative Analysis with Other Statin Derivatives

Atorvastatin sodium’s fully synthetic structure contrasts with fungal-derived statins (lovastatin, pravastatin). Its pyrrole core differs from the decalin ring of simvastatin or the fluorophenyl-pyrimidine of rosuvastatin. This confers distinct advantages:

  • Potency: Inhibits HMG-CoA reductase with K~i~ ≈ 8 nM, surpassing pravastatin (K~i~ ≈ 450 nM) due to optimized hydrophobic interactions.
  • Bioavailability: As an active form, it bypasses hepatic activation required for prodrug statins (e.g., simvastatin) [5] [7].
  • Table 3: Physicochemical Comparison with Representative Statins
    Statin (Salt Form)Core StructureLogPAqueous Solubility (mg/mL)HMG-CoA Reductase K~i~ (nM)
    Atorvastatin sodiumPyrrole4.10.54 (pH 7.0)8
    Pravastatin sodiumHexahydronaphthalene1.47.8 (pH 7.0)450
    Rosuvastatin calciumPyrimidine-fluorophenyl0.30.12 (pH 7.0)12
    Simvastatin (acid)Decalin4.70.03 (pH 7.0)15 (after activation)

Lipophilicity (LogP 4.1) facilitates hepatoselectivity, while the sodium salt balances membrane permeability and dissolution. Unlike simvastatin, atorvastatin sodium resists alkaline hydrolysis in co-suspensions with MgO, making it preferable for dysphagia formulations [4] [7].

Properties

CAS Number

134523-01-6

Product Name

Atorvastatin sodium

IUPAC Name

sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C33H35FN2NaO5

Molecular Weight

581.6 g/mol

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27-;/m1./s1

InChI Key

PMXVEIDZHIBOFG-CNZCJKERSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Synonyms

(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Monosodium Salt; [R-(R*,R*)]-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na]

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.